Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 924287-64-9
VCID: VC3303715
InChI: InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
SMILES: COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F
Molecular Formula: C9H7FN2O2S
Molecular Weight: 226.23 g/mol

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

CAS No.: 924287-64-9

Cat. No.: VC3303715

Molecular Formula: C9H7FN2O2S

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate - 924287-64-9

Specification

CAS No. 924287-64-9
Molecular Formula C9H7FN2O2S
Molecular Weight 226.23 g/mol
IUPAC Name methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Standard InChI Key UNJLICBWHHMOFV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F
Canonical SMILES COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F

Introduction

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by its unique structural features, which include a benzothiazole ring system with an amino group at the 2-position, a fluorine atom at the 4-position, and a methyl ester group at the 6-position. The molecular formula of this compound is C9H8FN3O2S, and its CAS number is 924287-64-9 .

Synthesis Methods

Several synthesis methods have been developed for this compound, focusing on efficiency and yield optimization. These methods typically involve nucleophilic substitution reactions and other organic transformations to introduce the necessary functional groups.

Biological and Therapeutic Applications

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate exhibits potential therapeutic applications due to its interaction with biological targets. Studies have shown that compounds within the benzothiazole family can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting their function or altering their activity.

Comparison with Related Compounds

Compound NameStructure SimilarityUnique Properties
2-Amino-benzothiazoleCore benzothiazole structureAntimicrobial activity
Benzothiazole-2-thiolContains thiol groupEnhanced reactivity in nucleophilic substitutions
6-Fluoro-benzothiazoleFluorine substitutionIncreased lipophilicity and potential bioactivity
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylateSpecific fluorine and ester functionalitiesPotential therapeutic applications

This comparison highlights the unique characteristics of methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate, which may enhance its application in various fields compared to other benzothiazole derivatives.

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